4-bromo-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is a synthetic compound belonging to the class of sulfonamides. It has been explored for its potential as an antipsychotic agent, although its exact mechanism of action remains to be fully elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Pyrrolidinyl Propyl Intermediate: This step involves the reaction of pyrrolidine with a suitable propylating agent under controlled conditions.
Sulfonamide Formation: The intermediate is then reacted with a bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include reduced forms of the sulfonamide group.
Scientific Research Applications
4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antipsychotic properties.
Medicine: Potential therapeutic applications are being explored, although more research is needed to fully understand its effects.
Mechanism of Action
The exact mechanism of action of 4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially involving neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-N-{4-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]PHENYL}NICOTINAMIDE: Another compound with a similar structure but different functional groups.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.
Uniqueness
4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H17BrN2O3S |
---|---|
Molecular Weight |
361.26 g/mol |
IUPAC Name |
4-bromo-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17BrN2O3S/c14-11-3-5-12(6-4-11)20(18,19)15-8-7-13(17)16-9-1-2-10-16/h3-6,15H,1-2,7-10H2 |
InChI Key |
GKINMNCQMWGEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.